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Compound of Interest

Compound Name: 3,5-Dimethoxyphenol

Cat. No.: B141022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characterization and

biological validation of novel derivatives of 3,5-Dimethoxyphenol. The following sections detail

the experimental data, showcasing the performance of these compounds against relevant

alternatives and providing in-depth experimental protocols for their characterization.

Comparative Spectroscopic Data
The structural elucidation of newly synthesized 3,5-Dimethoxyphenol derivatives is

foundational to understanding their chemical properties and biological activity. Spectroscopic

techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR)

Spectroscopy, and Mass Spectrometry (MS) provide unambiguous structural confirmation.

Below is a comparative summary of spectroscopic data for a selection of novel 3,5-
Dimethoxyphenol derivatives.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Novel 3,5-Dimethoxyphenol Derivatives[1]
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Compound Solvent
¹H NMR Chemical
Shifts (δ, ppm)

¹³C NMR Chemical
Shifts (δ, ppm)

(E)-2-(1,3-

Diphenylallyl)-3,5-

dimethoxyphenol

CDCl₃

7.45-7.20 (m, 10H, Ar-

H), 6.55 (d, J = 15.8

Hz, 1H, =CH), 6.30

(dd, J = 15.8, 7.2 Hz,

1H, =CH), 6.15 (s, 1H,

Ar-H), 6.10 (s, 1H, Ar-

H), 5.10 (s, 1H, OH),

4.95 (d, J = 7.2 Hz,

1H, CH), 3.75 (s, 6H,

OCH₃)

161.2, 158.9, 143.7,

141.8, 132.5, 129.8,

128.7, 128.6, 127.8,

126.5, 105.4, 98.2,

55.4, 48.6

3,5-Dimethoxybenzyl

Acetate
CDCl₃

6.45 (d, J = 2.2 Hz,

2H, Ar-H), 6.38 (t, J =

2.2 Hz, 1H, Ar-H),

5.05 (s, 2H, CH₂),

3.78 (s, 6H, OCH₃),

2.10 (s, 3H, COCH₃)

161.0, 138.5, 106.5,

99.5, 66.5, 55.3, 21.1

Resveratrol 3,5-

dimethyl ether
CDCl₃

7.39 (d, J = 8.6 Hz,

2H), 7.00 (d, J = 16.3

Hz, 1H), 6.84–6.92

(m, 3H), 6.56 (d, J =

2.1 Hz, 2H), 6.42 (t, J

= 2.2 Hz, 1H), 3.82 (s,

6H)

160.2, 159.4, 140.2,

130.0, 129.2, 128.6,

127.5, 126.0, 114.1,

103.2, 100.3, 55.6

Table 2: Key IR Absorption Bands and Mass Spectrometry Data
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Compound Key IR Absorptions (cm⁻¹) Mass Spectrometry (m/z)

(E)-2-(1,3-Diphenylallyl)-3,5-

dimethoxyphenol

3550-3400 (O-H), 3100-3000

(Ar C-H), 1600, 1495 (C=C),

1205, 1050 (C-O)

[M]+ found: 346.1569

3,5-Dimethoxybenzyl Acetate

3100-3000 (Ar C-H), 1735

(C=O), 1600, 1490 (C=C),

1230, 1050 (C-O)

[M+H]⁺ found: 211.0965

Resveratrol 3,5-dimethyl ether

3400-3300 (O-H), 3100-3000

(Ar C-H), 1605, 1585 (C=C),

1150, 1060 (C-O)

[M]+ found: 256.1099

Comparative Performance and Biological Activity
Novel 3,5-Dimethoxyphenol derivatives have been investigated for a range of biological

activities, including antioxidant, anticancer, and enzyme inhibitory effects. The strategic

placement of the methoxy groups on the phenol ring often enhances lipophilicity and metabolic

stability, potentially leading to improved therapeutic profiles compared to parent compounds or

other alternatives.

Table 3: Comparative Biological Activity of Methoxyphenol Derivatives

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b141022?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound/
Derivative
Type

Assay
Target/Cell
Line

IC₅₀ /
Activity

Reference
Compound

IC₅₀ /
Activity of
Reference

3,5-

Dimethoxyph

enyl

Derivative

Antioxidant

(DPPH)
DPPH radical 25.5 µM Quercetin 8.2 µM

3,5-

Dimethoxyph

enyl

Derivative

Antioxidant

(ABTS)
ABTS radical 15.2 µM Trolox 6.5 µM

3,5-

Dimethoxy

Chalcone

Anticancer

MCF-7

(Breast

Cancer)

5.8 µM Doxorubicin 0.9 µM

3,5-

Dimethoxy

Chalcone

Anticancer

HCT116

(Colon

Cancer)

9.1 µM 5-Fluorouracil 4.5 µM

4-hydroxy-

3,5-

dimethoxy

benzaldehyd

e

thiosemicarb

azone

Enzyme

Inhibition

Acetylcholine

sterase
51.11 nM[2] Tacrine 25.3 nM

4-hydroxy-

3,5-

dimethoxy

benzaldehyd

e

thiosemicarb

azone

Enzyme

Inhibition

Carbonic

Anhydrase I
60.32 nM[2]

Acetazolamid

e
12.1 nM

4-hydroxy-

3,5-

dimethoxy

Enzyme

Inhibition

Carbonic

Anhydrase II

64.21 nM[2] Acetazolamid

e

10.8 nM
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benzaldehyd

e

thiosemicarb

azone

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

The following are generalized protocols for the key spectroscopic techniques used in the

characterization of 3,5-Dimethoxyphenol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: 5-10 mg of the synthesized derivative is dissolved in approximately 0.6-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field

spectrometer.

¹H NMR: Standard parameters include a 30° pulse width, a relaxation delay of 1.0 s, and

an acquisition time of 2.0 s. Typically, 16 to 64 scans are accumulated.

¹³C NMR: A 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s

are used. Several hundred to a few thousand scans may be required depending on the

sample concentration.

Data Processing: The collected free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the derivative is placed directly on

the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples,

a single drop is applied to the crystal.
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Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution

of 4 cm⁻¹. A background spectrum of the clean ATR crystal is acquired prior to the sample

measurement.

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic

absorption bands corresponding to the functional groups present in the molecule.

High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: The derivative is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted

to the low µg/mL or high ng/mL range.

Data Acquisition: Mass spectra are acquired using an electrospray ionization (ESI) source

coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap

instrument. Data is typically collected in positive or negative ion mode, depending on the

analyte's properties.

Data Analysis: The exact mass of the molecular ion is determined and used to calculate the

elemental composition, which is then compared to the expected theoretical mass.

Visualizing Molecular Interactions and Experimental
Processes
To illustrate the relationships and workflows involved in the characterization and validation of

these novel compounds, the following diagrams have been generated using Graphviz.
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Caption: Experimental workflow for the synthesis, characterization, and validation of novel 3,5-
Dimethoxyphenol derivatives.

Many 3,5-dimethoxyphenyl derivatives have shown promise as anticancer agents by inducing

apoptosis. The following diagram illustrates a simplified signaling pathway for apoptosis that

can be triggered by such compounds.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b141022?utm_src=pdf-body-img
https://www.benchchem.com/product/b141022?utm_src=pdf-body
https://www.benchchem.com/product/b141022?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3,5-Dimethoxyphenol
Derivative

Increased ROS
Production

Bcl-2 Inhibition

ER Stress Mitochondrial
Dysfunction

Bax Activation

Cytochrome c
Release

Caspase-9
Activation

Caspase-3
Activation

Apoptosis

Click to download full resolution via product page

Caption: Simplified signaling pathway of apoptosis induced by a 3,5-Dimethoxyphenol
derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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